Bis(2-nitrophenyl)amine

説明

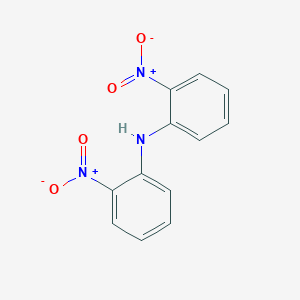

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-nitro-N-(2-nitrophenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-14(17)11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15(18)19/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RENCFAVKFWOLJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171313 | |

| Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18264-71-6 | |

| Record name | 2,2′-Dinitrodiphenylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18264-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018264716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-nitrophenyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitro-N-(2-nitrophenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitro-N-(2-nitrophenyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(2-nitrophenyl)amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is an organic compound with the chemical formula C₁₂H₉N₃O₄.[1] Its structure, featuring two nitrophenyl groups linked by an amine, makes it a molecule of interest in various fields of chemical research, including materials science and as a potential intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties and reactivity of the compound. This guide provides a detailed overview of the plausible synthesis of this compound, based on established chemical principles for analogous compounds, offering a foundational protocol for its preparation and characterization.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound and its common starting materials is presented below. This information is crucial for reaction planning, stoichiometry calculations, and product characterization.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| This compound | 18264-71-6 | C₁₂H₉N₃O₄ | 259.22[1] | Not readily available | - |

| 2-Nitroaniline | 88-74-4 | C₆H₆N₂O₂ | 138.12[2][3] | 70-74[3] | Orange solid[2] |

| 2-Chloronitrobenzene | 88-73-3 | C₆H₄ClNO₂ | 157.56 | 32-34 | Yellow solid |

Note: The melting point for this compound is not consistently reported in publicly available literature. For reference, the related isomer, Bis(4-nitrophenyl)amine, has a melting point of 215-220 °C.

Proposed Synthesis Protocol: Ullmann Condensation

The synthesis of this compound can be effectively achieved via an Ullmann condensation reaction. This copper-catalyzed nucleophilic aromatic substitution involves the coupling of an aryl halide with an amine.[4] In this proposed protocol, 2-nitroaniline is reacted with 2-chloronitrobenzene in the presence of a copper catalyst and a base. The nitro groups on the aryl halide activate the ring towards nucleophilic attack.

Experimental Workflow

Caption: Proposed experimental workflow for the synthesis of this compound.

Detailed Methodology

Materials:

-

2-Nitroaniline

-

2-Chloronitrobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1.0 eq), 2-chloronitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq). Add a suitable volume of anhydrous DMF or DMSO to ensure adequate stirring.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts and copper catalyst.

-

Pour the filtrate into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

-

Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Reaction Scheme

The synthesis of this compound via the Ullmann condensation is depicted in the following reaction scheme.

Caption: Ullmann condensation for the synthesis of this compound.

Conclusion

References

An In-Depth Technical Guide to the Synthesis of Bis(2-nitrophenyl)amine via Ullmann Condensation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of bis(2-nitrophenyl)amine, a key intermediate in various chemical syntheses, through the Ullmann condensation. This document details the experimental protocol, presents quantitative data in a structured format, and illustrates the underlying chemical processes and workflows.

Introduction

The Ullmann condensation is a well-established and versatile method for the formation of carbon-nitrogen bonds, enabling the synthesis of diarylamines. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. The synthesis of this compound is a classic example of this transformation, where the electron-withdrawing nitro groups on the aromatic rings facilitate the nucleophilic aromatic substitution. This guide will delve into a specific method for this synthesis, providing the necessary details for its replication and understanding.

Reaction Principle

The synthesis of this compound via the Ullmann condensation proceeds through the reaction of a 2-nitro-substituted aryl halide with a 2-nitro-substituted aniline in the presence of a copper catalyst and a base at elevated temperatures. The general reaction is depicted below:

Figure 1: General reaction scheme for the Ullmann condensation to form this compound.

The mechanism involves the formation of a copper(I)-amide intermediate, which then undergoes oxidative addition with the aryl halide. Subsequent reductive elimination yields the desired diarylamine and regenerates the copper(I) species, completing the catalytic cycle.

Experimental Protocol

The following protocol is based on established methodologies for the Ullmann condensation and is specifically tailored for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Nitroaniline | C₆H₆N₂O₂ | 138.12 | >98% |

| 1-Chloro-2-nitrobenzene | C₆H₄ClNO₂ | 157.55 | >98% |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | >99% |

| Copper(I) Iodide | CuI | 190.45 | >98% |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous |

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 2-nitroaniline (1.0 eq), 1-chloro-2-nitrobenzene (1.1 eq), anhydrous potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-nitroaniline).

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen for 10-15 minutes to ensure an inert atmosphere.

-

Reaction Execution: Heat the reaction mixture to a temperature of 140-150 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water, which should result in the precipitation of the crude product.

-

Filter the precipitate using a Büchner funnel and wash thoroughly with water to remove inorganic salts and residual DMF.

-

Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Data Presentation

The following table summarizes the quantitative data for a representative synthesis of this compound based on the described protocol.

| Parameter | Value |

| Reactants | |

| 2-Nitroaniline | 1.00 eq |

| 1-Chloro-2-nitrobenzene | 1.10 eq |

| Catalyst | |

| Copper(I) Iodide | 10 mol% |

| Base | |

| Anhydrous Potassium Carbonate | 2.00 eq |

| Solvent | |

| Anhydrous Dimethylformamide (DMF) | ~0.5 M |

| Reaction Conditions | |

| Temperature | 140-150 °C |

| Reaction Time | 12-24 hours |

| Product | |

| Yield of this compound | 75-85% |

| Melting Point | 168-170 °C |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via the Ullmann condensation.

Logical Relationship of Reaction Components

The following diagram illustrates the logical relationship and roles of the key components in the Ullmann condensation for the synthesis of this compound.

An In-depth Technical Guide to Bis(2-nitrophenyl)amine (CAS: 18264-71-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is a chemical compound with the CAS number 18264-71-6. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and analytical characterization. While direct experimental data on the biological activity of this compound is limited in publicly available literature, this guide explores the known biological effects of related dinitrodiphenylamine compounds to offer potential insights. Detailed experimental protocols for its synthesis via Ullmann condensation and methods for its analytical characterization are presented. This document aims to serve as a foundational resource for researchers and professionals in chemistry and drug development interested in this class of compounds.

Core Properties and Data

This compound is a nitroaromatic compound with the molecular formula C₁₂H₉N₃O₄ and a molecular weight of 259.22 g/mol .[1][2] The presence of two nitro groups significantly influences its chemical and physical properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₉N₃O₄ | [1][2] |

| Molecular Weight | 259.22 g/mol | [1][2] |

| CAS Number | 18264-71-6 | [1][2] |

| Boiling Point | 406.0 ± 30.0 °C at 760 mmHg | [3] |

| Flash Point | 199.3 ± 24.6 °C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| LogP | 3.83 | [3] |

| Topological Polar Surface Area (TPSA) | 98.31 Ų | [2] |

| Hydrogen Bond Acceptors | 5 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 4 | [2] |

Spectral Data

1.2.1. Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.5 ppm) due to the coupling of protons on the two phenyl rings. The exact chemical shifts and splitting patterns would depend on the solvent used.

1.2.2. Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will exhibit signals in the aromatic region (approximately 110-150 ppm). The carbons attached to the nitro groups are expected to be significantly deshielded and appear at the lower end of this range.

1.2.3. Predicted FT-IR Spectral Data

The infrared spectrum is a valuable tool for identifying key functional groups. The characteristic vibrational frequencies for this compound are summarized in Table 2.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H Stretch |

| ~1600, ~1480 | Strong | Aromatic C=C Stretch |

| ~1520 | Strong | Asymmetric NO₂ Stretch |

| ~1340 | Strong | Symmetric NO₂ Stretch |

| ~1300 | Medium | C-N Stretch |

Synthesis and Purification

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution reaction.[4][5][6] This reaction involves the coupling of an aryl halide with an amine.

Experimental Protocol: Ullmann Condensation

This protocol describes the synthesis of this compound from 2-nitroaniline and 1-chloro-2-nitrobenzene.

Materials:

-

2-Nitroaniline

-

1-Chloro-2-nitrobenzene

-

Anhydrous potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitroaniline (1.0 equivalent), 1-chloro-2-nitrobenzene (1.1 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

-

Heat the reaction mixture to 120-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Synthesis Workflow Diagram

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

An HPLC method can be developed for purity assessment and quantification. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) is a suitable starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits strong absorbance, likely in the range of 254-350 nm.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable. The expected molecular ion peak [M+H]⁺ would be at m/z 260.06.

Analytical Workflow Diagram

Biological Activity and Potential Applications

Direct experimental data on the biological activity and potential signaling pathway involvement of this compound is scarce in the available literature. However, the biological activities of other dinitrodiphenylamine isomers and related nitroaromatic compounds have been investigated, providing a basis for potential areas of research.

Potential Biological Activities of Dinitrodiphenylamine Derivatives

Some dinitrodiphenylamine derivatives have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Nitroaromatic compounds are known to have antimicrobial properties.

-

Anticancer Activity: The cytotoxicity of some dinitrodiphenylamine derivatives against various cancer cell lines has been explored.[7] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[7]

-

Enzyme Inhibition: Certain nitro-containing compounds have been shown to act as enzyme inhibitors.

It is important to note that these activities are reported for related compounds and not specifically for this compound. Further research is required to determine if it shares these properties.

Hypothetical Signaling Pathway Involvement

Given the cytotoxic potential of related compounds, a hypothetical signaling pathway for this compound could involve the induction of cellular stress, leading to the activation of apoptotic pathways. This is a common mechanism for many anticancer agents.

Safety and Handling

This compound should be handled with care in a laboratory setting. As with many nitroaromatic compounds, it may be harmful if swallowed, inhaled, or absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation, particularly in the fields of materials science and medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and analytical characterization. The exploration of its biological activities remains a promising area for future research, with the potential for the discovery of novel therapeutic agents. Researchers are encouraged to use the provided protocols as a starting point and to conduct thorough safety evaluations before commencing any experimental work.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | CAS#:18264-71-6 | Chemsrc [chemsrc.com]

- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Bis(2-nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the known physical and chemical properties of bis(2-nitrophenyl)amine. Due to the limited availability of direct experimental data in peer-reviewed literature, this document combines reported data from chemical suppliers with predicted properties based on analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound, with the CAS number 18264-71-6, is a diarylamine compound characterized by the presence of two nitrophenyl substituents. Its chemical structure and key identifying information are presented below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | N-(2-nitrophenyl)-2-nitroaniline | [1] |

| Synonyms | 2,2'-Dinitrodiphenylamine | [2] |

| CAS Number | 18264-71-6 | [1][2][3] |

| Molecular Formula | C₁₂H₉N₃O₄ | [1][3] |

| Molecular Weight | 259.22 g/mol | [1][3] |

| Appearance | Solid | [4] |

| Boiling Point | 406.0 ± 30.0 °C at 760 mmHg (Predicted) | [2] |

| Flash Point | 199.3 ± 24.6 °C (Predicted) | [2] |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [2] |

| Purity | ≥95% | [1][2] |

Table 2: Computational Chemistry Data for this compound

| Property | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 98.31 Ų | [3] |

| LogP | 3.2466 | [3] |

| Hydrogen Bond Acceptors | 5 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 4 | [3] |

| Refractive Index | 1.693 (Predicted) | [2] |

Experimental Protocols

Proposed Synthesis via Ullmann Condensation

General Protocol:

-

Reactant Preparation: In a round-bottom flask, combine 2-nitroaniline, an ortho-halonitrobenzene (e.g., 1-chloro-2-nitrobenzene), a base (e.g., potassium carbonate), and a copper catalyst (e.g., copper(I) iodide or copper powder).

-

Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (typically 120-180 °C) for several hours.

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.[7][8]

Spectroscopic Characterization

Direct experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic data based on the known ranges for its constituent functional groups.

General Protocol for Spectroscopic Analysis:

-

Sample Preparation: Prepare samples of the purified compound for each spectroscopic technique. For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a KBr pellet or a thin film. For mass spectrometry, dissolve the sample in a volatile solvent.

-

Data Acquisition: Acquire the spectra using the respective spectrometers (NMR, FT-IR, MS).

-

Data Analysis: Analyze the obtained spectra to confirm the structure and purity of the synthesized compound.

Predicted Spectroscopic Data

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 7.0 | Multiplet | 8H | Aromatic protons |

| ~8.5 - 9.5 | Broad Singlet | 1H | Amine proton (N-H) |

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro groups and the amine linkage. The amine proton signal may be broad and its position can vary depending on the solvent and concentration.[9][10][11][12][13]

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 140 | Aromatic carbons attached to nitro groups |

| ~140 - 130 | Aromatic carbons attached to the amine nitrogen |

| ~130 - 115 | Other aromatic carbons |

Note: The carbon atoms attached to the electron-withdrawing nitro groups are expected to be the most deshielded and appear at the downfield end of the aromatic region.[2][14][15][16]

Table 5: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Sharp | N-H stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 and ~1475 | Strong | Aromatic C=C stretch |

| ~1530 - 1490 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1310 | Strong | Symmetric NO₂ stretch |

| ~1340 - 1250 | Strong | Aromatic C-N stretch |

Note: The presence of strong absorption bands for the nitro groups and a characteristic N-H stretching vibration are expected to be key features of the IR spectrum.[1][17][18]

Table 6: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 259 | [M]⁺, Molecular ion |

| 213 | [M - NO₂]⁺ |

| 183 | [M - NO₂ - NO]⁺ |

| 167 | [M - 2NO₂]⁺ |

Note: The fragmentation pattern is likely to be dominated by the loss of the nitro groups. The molecular ion peak should be observed at m/z 259.[8][19][20][21][22]

Reactivity and Stability

The chemical reactivity of this compound is largely dictated by the presence of the nitro groups and the secondary amine linkage. The nitro groups are electron-withdrawing, which deactivates the aromatic rings towards electrophilic substitution but activates them for nucleophilic aromatic substitution. The amine proton is weakly acidic and can be deprotonated by a strong base. The nitro groups can be reduced to amino groups using various reducing agents, which would significantly alter the electronic and chemical properties of the molecule.[23] Information on the specific stability of this compound is limited, but diarylamines are generally stable compounds under normal conditions.

Biological Activity and Drug Development Potential

There is currently a lack of specific studies in the public domain detailing the biological activity, cytotoxicity, or effects on cellular signaling pathways of this compound.[4][24][25][26][27][28] However, the nitroaromatic and diarylamine moieties are present in various biologically active compounds. Nitroaromatic compounds are known to be reducible by cellular nitroreductases to reactive intermediates that can exert cytotoxic effects.[28] The diarylamine scaffold is a common feature in many pharmacologically active molecules. Therefore, this compound could be a subject of interest for screening in various biological assays, particularly in the context of anticancer or antimicrobial drug discovery. Further research is required to elucidate any potential therapeutic applications.

References

- 1. instanano.com [instanano.com]

- 2. bhu.ac.in [bhu.ac.in]

- 3. chemscene.com [chemscene.com]

- 4. Effects of phytochemicals on cellular signaling: reviewing their recent usage approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. web.pdx.edu [web.pdx.edu]

- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 14. rsc.org [rsc.org]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. savemyexams.com [savemyexams.com]

- 23. benchchem.com [benchchem.com]

- 24. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

"Bis(2-nitrophenyl)amine" molecular weight and formula

This document provides essential physicochemical properties of Bis(2-nitrophenyl)amine, a chemical compound of interest in various research and development applications. The data is presented for researchers, scientists, and professionals in drug development.

Core Molecular Information

This compound, also known as N-(2-Nitrophenyl)-2-nitroaniline, is an organic compound with the chemical formula C₁₂H₉N₃O₄.[1] Its molecular structure consists of two nitrophenyl groups attached to a central amine.

A summary of its fundamental molecular properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₂H₉N₃O₄[1] |

| Molecular Weight | 259.22 g/mol [1][2] |

| CAS Number | 18264-71-6[1][2] |

Structural and Property Relationship

The molecular formula dictates the elemental composition, which in turn determines the molecular weight of the compound. This relationship is fundamental to its chemical identity and behavior.

Disclaimer: This document provides baseline chemical data. As an AI, it cannot generate experimental protocols or detailed signaling pathway analyses.

References

A Technical Guide to the Spectroscopic Profile of Bis(2-nitrophenyl)amine

This guide offers an in-depth analysis of the spectroscopic data for bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine. The information is intended for researchers, scientists, and professionals in drug development, providing key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Molecular Structure and Properties

-

Systematic Name: 2-Nitro-N-(2-nitrophenyl)aniline

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350-3310 | Medium | N-H stretch (secondary amine) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1475 | Strong | Aromatic C=C stretch |

| ~1550-1475 | Strong | Asymmetric NO₂ stretch |

| ~1360-1290 | Strong | Symmetric NO₂ stretch |

| ~1335-1250 | Strong | Aromatic C-N stretch |

| ~910-665 | Strong, Broad | N-H wag (secondary amine) |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

Note: The assignments are based on typical vibrational frequencies for the functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 259 | High | [M]⁺ (Molecular ion) |

| Further data not available | - | Fragment ions |

Note: The molecular ion peak is expected at m/z 259, corresponding to the molecular weight of the compound.[1][2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: A small amount of the purified this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

-

Sample Preparation: A solid sample of this compound is finely ground and mixed with potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer.

-

Ionization: Electron ionization (EI) is a common method for this type of compound, where the sample is bombarded with a high-energy electron beam.

-

Analysis: The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

References

An In-depth Technical Guide to the Synthesis of Bis(2-nitrophenyl)amine: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl)amine is a key structural motif in various chemical entities of interest in pharmaceutical and materials science research. Its synthesis is primarily achieved through the strategic formation of a diarylamine linkage, a reaction that has been the subject of extensive investigation. This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of this compound, with a focus on the Ullmann condensation reaction. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its synthesis in a laboratory setting.

Introduction

The synthesis of diarylamines, particularly those bearing electron-withdrawing groups such as nitro functionalities, is a fundamental transformation in organic chemistry. This compound, with its two sterically demanding and electronically deactivating nitro groups, presents a unique synthetic challenge. The most prominent and historically significant method for the formation of the C-N bond in such structures is the Ullmann condensation.[1] This copper-catalyzed reaction typically involves the coupling of an aryl halide with an amine, alcohol, or thiol.[1] In the context of this compound synthesis, this translates to the reaction between a 2-halonitrobenzene and 2-nitroaniline.

Primary Synthetic Pathway: The Ullmann Condensation

The core strategy for synthesizing this compound revolves around the Ullmann condensation. This reaction provides a direct and reliable method for the formation of the diarylamine bond.

References

A Technical Guide to the Historical Synthesis of Dinitrodiphenylamines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational historical methods for the synthesis of dinitrodiphenylamines, a class of compounds with historical significance in the dye industry and as intermediates in the production of various organic chemicals. This document provides a comparative analysis of key synthetic routes, detailed experimental protocols from historical literature, and visualizations of the reaction workflows.

Core Synthetic Methodologies

The historical synthesis of dinitrodiphenylamines has been dominated by two principal strategies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann condensation. The Chapman rearrangement also presents a relevant, albeit less direct, historical route to substituted diphenylamines.

Nucleophilic Aromatic Substitution (SNAr)

One of the most common and historically significant methods for synthesizing dinitrodiphenylamines is the direct reaction of an aniline with an activated aryl halide. The presence of two nitro groups on the aryl halide strongly activates the ring towards nucleophilic attack, making this a facile and widely used method.

Ullmann Condensation

The Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine, represents a cornerstone in the synthesis of diaryl amines.[1] Historically, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[1] The reaction is particularly useful for less activated aryl halides.

Chapman Rearrangement

The Chapman rearrangement, discovered by A. W. Chapman in the 1920s, is a thermal intramolecular reaction that converts aryl N-arylbenzimidates to N-aroyldiphenylamines, which can then be hydrolyzed to the corresponding diphenylamine.[2] While a versatile method for preparing substituted diphenylamines, its application directly to dinitrodiphenylamines in early literature is less commonly cited than SNAr or Ullmann reactions.

Data Presentation: Comparative Analysis of Synthesis Methods

The following tables summarize quantitative data from historical and representative synthetic protocols for dinitrodiphenylamines.

Table 1: Synthesis of 2,4-Dinitrodiphenylamine

| Method | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| SNAr | 1-Bromo-2,4-dinitrobenzene | Aniline | Ethanol | Reflux | 35 min | 65.35 | [3] |

| SNAr | 1-Chloro-2,4-dinitrobenzene | Aniline | Neat (no solvent) | 30 | 10 min | 95 | [4] |

| SNAr | 2,4-Dinitrochlorobenzene | Aniline | Ethanol | Reflux | 1 hour | Not specified | [5] |

Table 2: Synthesis of 4,4'-Dinitrodiphenylamine

| Method | Reactant 1 | Reactant 2 | Catalyst/Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Ullmann-type | 4-Chloronitrobenzene | 4-Nitroaniline | Copper salt / DMF | ~200 | Not specified | Not specified | |

| Industrial Process | 4-Halonitrobenzene | Alkali metal cyanate | DMSO / Water | 150-170 | 15-24 hours | up to 60 |

Experimental Protocols

The following are detailed experimental protocols for the key historical synthesis methods.

Protocol 1: Synthesis of 2,4-Dinitrodiphenylamine via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from early 20th-century laboratory practices for the condensation of an aniline with an activated aryl halide.[5]

Materials:

-

1-Chloro-2,4-dinitrobenzene

-

Aniline

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene in ethanol.

-

Add a molar equivalent of aniline to the solution.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Allow the reaction mixture to cool to room temperature. The product, 2,4-dinitrodiphenylamine, will crystallize from the solution.

-

Collect the crystals by suction filtration and wash with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from ethanol to yield red crystals.[5]

Protocol 2: Synthesis of 4-Nitrodiphenylamine via Ullmann Condensation

This protocol is a representative example of a traditional Ullmann condensation.[1]

Materials:

-

4-Chloronitrobenzene

-

Aniline

-

Potassium Carbonate (finely ground)

-

Copper catalyst (e.g., copper powder or copper(I) salt)

Procedure:

-

To a multi-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add an excess of aniline, finely ground potassium carbonate, and 4-chloronitrobenzene.

-

Add a catalytic amount of a copper species.

-

Blanket the reaction vessel with an inert atmosphere (e.g., nitrogen).

-

Heat the stirred suspension to reflux (typically 190-210°C).[1]

-

Maintain the reflux for several hours, monitoring the reaction progress by the consumption of 4-chloronitrobenzene.

-

After completion, cool the mixture and remove the excess aniline by vacuum distillation.

-

Dissolve the residue in a suitable organic solvent and wash with water to remove inorganic salts.

-

Dry the organic layer and remove the solvent under reduced pressure to yield the crude 4-nitrodiphenylamine.

-

Purification can be achieved by recrystallization from ethanol.

Protocol 3: General Historical Protocol for the Chapman Rearrangement

Part A: Synthesis of the Aryl N-arylbenzimidate

-

Prepare the sodium salt of the desired dinitrophenol by treating it with a solution of sodium ethoxide in ethanol.

-

React the sodium dinitrophenoxide with an N-arylbenzimidoyl chloride in a suitable solvent like benzene or toluene.

-

Heat the mixture to reflux for several hours.

-

After cooling, filter the sodium chloride byproduct and remove the solvent from the filtrate to obtain the crude aryl N-arylbenzimidate.

Part B: Thermal Rearrangement and Hydrolysis

-

Heat the crude aryl N-arylbenzimidate in a flask at a high temperature (typically 250-300°C) until the rearrangement to the N-aroyldinitrodiphenylamine is complete.

-

The resulting N-aroyldinitrodiphenylamine is then hydrolyzed by heating with an alcoholic solution of potassium hydroxide.

-

After hydrolysis, the mixture is diluted with water and the desired dinitrodiphenylamine is isolated by filtration.

-

The product can be purified by recrystallization from a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the workflows for the described synthetic methods.

References

- 1. organicreactions.org [organicreactions.org]

- 2. CCLXIX.—Imino-aryl ethers. Part III. The molecular rearrangement of N-phenylbenziminophenyl ether - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

- 3. The Chapman rearrangement in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Synthesis of Bis(2-nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of bis(2-nitrophenyl)amine, also known as N-(2-nitrophenyl)-2-nitroaniline. This document details modern synthetic protocols, presents quantitative data in a structured format, and visualizes a key synthetic workflow, serving as a valuable resource for professionals in organic synthesis and medicinal chemistry.

Introduction

This compound is a diarylamine characterized by the presence of two nitrophenyl groups attached to a central nitrogen atom. The electron-withdrawing nature of the nitro groups significantly influences the chemical properties and reactivity of the molecule. While the historical first synthesis is not prominently documented, its preparation is rooted in the principles of cross-coupling reactions, with modern methods offering efficient and regioselective routes to this compound. Its utility is demonstrated as a key intermediate in the synthesis of more complex heterocyclic structures, such as phenazines.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a key reference for its characterization.

| Property | Value |

| CAS Number | 18264-71-6 |

| Molecular Formula | C₁₂H₉N₃O₄ |

| Molecular Weight | 259.22 g/mol |

| Appearance | Bright orange, crystalline solid[1] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z Calcd. 259.0593, Found 260.06584 [M+1]⁺[1] |

Spectroscopic Data:

| Technique | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 11.02 (s, 1H), 8.21 (dd, 2H, J = 1.5 Hz), 7.56 (m, 4H), 7.10 (td, 2H, J = 1.8 Hz, J = 1.5 Hz)[1] |

| ¹³C NMR (75.5 MHz, CDCl₃) | δ 137.40, 134.30, 127.01, 121.32, 119.20[1] |

| FT-IR (KBr, cm⁻¹) | ν(NO₂) 1514, 1334; ν(NH) 3303[1] |

| UV-vis (CH₂Cl₂, nm (ε, M⁻¹cm⁻¹)) | λₘₐₓ 430 (14100), 268 (35700)[1] |

Modern Synthetic Protocols

Two contemporary methods for the synthesis of this compound are presented below, offering different approaches to its formation.

Protocol 1: Nucleophilic Aromatic Substitution

This protocol is a modified literature procedure involving the reaction of 2-nitroaniline with 1-fluoro-2-nitrobenzene.[1]

Reactants:

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Molar Equivalents |

| 2-Nitroaniline | 138.12 | 14.1 | 1.0 |

| 1-Fluoro-2-nitrobenzene | 141.10 | 14.1 | 1.0 |

| Potassium tert-butoxide (KOtBu) | 112.21 | 29.0 | ~2.05 |

| Dimethyl sulfoxide (DMSO) | 78.13 | - | - |

Procedure:

-

A mixture of 2-nitroaniline (2.0 g, 14.1 mmol) and 1-fluoro-2-nitrobenzene (1.5 mL, 14.1 mmol) is stirred in dimethyl sulfoxide (DMSO, 40 mL) at room temperature.

-

Potassium tert-butoxide (3.3 g, 29.0 mmol) is added slowly to the mixture.

-

The reaction is stirred under a nitrogen atmosphere at room temperature for 24 hours.

-

The reaction mixture is then diluted with water (200 mL) and filtered to yield a bright orange solid.

-

The solid is recrystallized from methanol (500 mL) and dried under vacuum to afford this compound.

Yield: 63% (2.30 g)[1]

Protocol 2: Buchwald-Hartwig Amination

This method utilizes a palladium-catalyzed cross-coupling reaction, which is known for its high regioselectivity.[2]

Reactants:

| Reactant | Role |

| 2-Nitroaniline | Amine |

| 1-Bromo-2-nitrobenzene | Aryl Halide |

| Cesium carbonate | Base |

| Palladium acetate | Catalyst |

| RuPhos | Ligand |

| Toluene | Solvent |

Procedure:

The reaction is performed in toluene using cesium carbonate as the base, with palladium acetate and RuPhos as the catalytic system. This Buchwald-Hartwig coupling of 2-nitroaniline with 1-bromo-2-nitrobenzene exclusively yields the this compound isomer.[2]

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound via the Buchwald-Hartwig amination, a modern and efficient method.

Caption: Buchwald-Hartwig synthesis of this compound.

Applications and Future Directions

This compound serves as a valuable precursor in the synthesis of heterocyclic compounds. Notably, it is used in the preparation of phenazine derivatives.[2][3] The synthesis involves the reduction of the nitro groups of this compound, followed by an oxidative cyclization to form the phenazine core.[2] This application highlights its importance as a building block in the development of functional organic materials and potential pharmaceutical agents.

The presence of two nitroaromatic moieties also suggests that this compound could be a pro-drug, activated by cellular nitroreductases. This bioactivation is a known mechanism for many nitroaromatic compounds, leading to the generation of reactive species that can interact with cellular macromolecules.

Hypothetical Bioactivation Pathway

The following diagram illustrates a potential bioactivation pathway for this compound, based on the known metabolism of nitroaromatic compounds. This pathway is hypothetical and serves as a framework for further investigation into its biological activity.

Caption: Hypothetical bioactivation of this compound.

References

Methodological & Application

Application Notes and Protocols for Phenazine Synthesis Using Bis(2-Nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of phenazine from bis(2-nitrophenyl)amine, a versatile precursor for accessing the core phenazine scaffold. Phenazines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, making them attractive targets in drug discovery and development.[1][2] This document outlines the synthesis of the precursor, its subsequent conversion to phenazine via reductive cyclization, and provides protocols for evaluating the biological activity of the resulting compounds.

Synthesis of this compound

The synthesis of the key precursor, this compound, can be achieved through a palladium-catalyzed N-arylation reaction. This method provides a reliable route to the desired dinitrophenylamine structure.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol is adapted from a known procedure for the synthesis of related diarylamines.[3]

Materials:

-

2-Nitroaniline

-

2-Bromonitrobenzene

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Racemic 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous toluene

-

Argon (or other inert gas)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried, resealable reaction vessel, add Pd₂(dba)₃ (5 mol%), rac-BINAP (7.5 mol%), and Cs₂CO₃ (2.0 equivalents).

-

Evacuate the vessel and backfill with argon.

-

Under the inert atmosphere, add 2-nitroaniline (1.0 equivalent) and 2-bromonitrobenzene (1.2 equivalents).

-

Add anhydrous toluene via syringe.

-

Seal the vessel and heat the reaction mixture at 110 °C for 24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the 2-nitroaniline.

-

After cooling to room temperature, the reaction mixture is filtered through celite and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield this compound.

Table 1: Reagents for this compound Synthesis

| Reagent | Molar Ratio | Purpose |

| 2-Nitroaniline | 1.0 | Starting material |

| 2-Bromonitrobenzene | 1.2 | Arylating agent |

| Pd₂(dba)₃ | 0.05 | Palladium catalyst |

| rac-BINAP | 0.075 | Ligand |

| Cs₂CO₃ | 2.0 | Base |

| Toluene | - | Solvent |

Phenazine Synthesis via Reductive Cyclization

The conversion of this compound to phenazine is accomplished through a reductive cyclization reaction. This process involves the reduction of the two nitro groups to amino groups, which then undergo intramolecular condensation and subsequent oxidation to form the aromatic phenazine ring system. Several reducing agents can be employed for this transformation.[4][5]

Experimental Protocol: Reductive Cyclization with Sodium Borohydride

This protocol is a general method adapted from procedures for the reductive cyclization of 2-nitrodiphenylamines.[5]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Sodium ethoxide solution in ethanol

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add a solution of sodium ethoxide in ethanol to the mixture.

-

Cool the mixture in an ice bath and slowly add sodium borohydride in portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure phenazine.

Table 2: Conditions for Reductive Cyclization

| Parameter | Condition |

| Reducing Agent | Sodium Borohydride |

| Base | Sodium Ethoxide |

| Solvent | Ethanol |

| Temperature | 0 °C to Room Temperature |

Biological Activity of Phenazines

Phenazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[1][2] The planar phenazine structure can intercalate with DNA, and its redox properties can lead to the generation of reactive oxygen species, contributing to its biological effects.

Protocol: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Materials:

-

Cancer cell lines (e.g., HeLa, A549, MCF-7, HL-60)[6]

-

96-well plates

-

Complete culture medium

-

Synthesized phenazine (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized phenazine. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plates for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Example of Antiproliferative Activity of Benzo[a]phenazine Derivatives [6]

| Compound | HeLa (IC₅₀, μM) | A549 (IC₅₀, μM) | MCF-7 (IC₅₀, μM) | HL-60 (IC₅₀, μM) |

| Derivative 1 | 1-10 | 1-10 | 1-10 | 1-10 |

| Derivative 2 | 1-10 | 1-10 | 1-10 | 1-10 |

Note: The specific activity will depend on the exact phenazine derivative synthesized and tested.

Visualizations

Synthesis Pathway

Caption: Overall workflow for the synthesis of phenazine.

Experimental Workflow

Caption: A generalized workflow for synthesis and evaluation.

Potential Signaling Pathway Involvement

Phenazines can act as dual inhibitors of topoisomerase I and II, leading to apoptosis in cancer cells.

Caption: Inhibition of topoisomerases by phenazines.

References

- 1. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of benzo[a]phenazine derivatives as a dual inhibitor of topoisomerase I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Bis(2-nitrophenyl)amine in Dye Manufacturing

AN-DYE-001

Introduction

Bis(2-nitrophenyl)amine, also known as 2,2'-dinitrodiphenylamine, is a key aromatic intermediate primarily utilized as a precursor in the synthesis of heterocyclic dyes. Its molecular structure, featuring two nitro-substituted phenyl rings linked by a secondary amine, makes it an ideal starting material for constructing complex, colored compounds. The principal application of this compound in dye manufacturing is in the synthesis of phenazine-based dyes. Phenazines are a class of nitrogen-containing heterocyclic compounds known for their bright colors, redox properties, and significant industrial and biological applications[1].

The conversion of this compound to a phenazine scaffold is a well-established synthetic route that typically involves two critical steps:

-

Reduction of Nitro Groups: The two nitro groups are reduced to primary amino groups to form 2,2'-diaminodiphenylamine.

-

Oxidative Cyclization: The resulting diamino intermediate undergoes an intramolecular cyclization followed by oxidation to form the stable, aromatic phenazine ring system.

These application notes provide detailed protocols and data for the synthesis of a basic phenazine structure from this compound, intended for researchers and professionals in dye chemistry and material science.

Data Presentation

Quantitative data related to the precursor and the key reaction steps are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 18264-71-6 | |

| Molecular Formula | C₁₂H₉N₃O₄ | |

| Molecular Weight | 259.22 g/mol | |

| Appearance | Orange to yellow powder/crystals | [2][3] |

| Melting Point | 98-99 °C | [2][3] |

| Solubility | Soluble in Acetone, DMF, DMSO, Ethyl Acetate |[2][3] |

Table 2: Typical Reaction Parameters for the Reduction of this compound

| Parameter | Description |

|---|---|

| Reducing Agent | Tin (Sn) granules and Hydrochloric Acid (HCl) |

| Solvent | Ethanol / Water |

| Temperature | Reflux (approx. 80-90 °C) |

| Reaction Time | 30-60 minutes |

| Work-up | Basification with NaOH to precipitate the product |

| Typical Yield | 75-85% |

Table 3: Typical Reaction Parameters for Oxidative Cyclization to Phenazine

| Parameter | Description |

|---|---|

| Starting Material | 2,2'-Diaminodiphenylamine |

| Oxidizing Agent | Potassium permanganate (KMnO₄) or Lead(IV) oxide (PbO₂) |

| Solvent | Acetone or Acetic Acid |

| Temperature | Room temperature to mild heating (50 °C) |

| Reaction Time | 2-8 hours |

| Work-up | Filtration and recrystallization from ethanol |

| Typical Yield | 40-75% (depending on oxidant and conditions)[4] |

Experimental Protocols

Protocol 1: Reduction of this compound to 2,2'-Diaminodiphenylamine

Objective: To synthesize 2,2'-diaminodiphenylamine via the chemical reduction of this compound. This procedure is adapted from standard methods for the reduction of aromatic nitro groups using tin and hydrochloric acid[5].

Materials:

-

This compound (1.0 eq)

-

Granulated Tin (Sn) (approx. 4.0 eq)

-

Concentrated Hydrochloric Acid (HCl, 12 M)

-

Ethanol

-

5 M Sodium Hydroxide (NaOH) solution

-

Deionized Water

-

Round-bottom flask, reflux condenser, heating mantle, stirring plate, Buchner funnel, and filter paper.

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq) and granulated tin (4.0 eq).

-

Add a sufficient volume of 95% ethanol to create a slurry.

-

Slowly add concentrated HCl (approx. 5.0 eq) to the mixture under constant stirring. The reaction is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with vigorous stirring for 30-45 minutes, or until the orange color of the starting material has disappeared.

-

Allow the reaction mixture to cool to room temperature and then place it in an ice bath.

-

While cooling, prepare a 5 M NaOH solution.

-

Slowly and carefully add the cold NaOH solution to the reaction flask with stirring until the mixture is strongly alkaline (pH > 10). This will precipitate tin hydroxides and the desired diamine product.

-

Collect the solid precipitate by suction filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Dry the crude 2,2'-diaminodiphenylamine product. The product can be purified further by recrystallization from an appropriate solvent like ethanol/water if necessary.

Protocol 2: Oxidative Cyclization of 2,2'-Diaminodiphenylamine to Phenazine

Objective: To synthesize the phenazine core structure via the oxidative cyclization of 2,2'-diaminodiphenylamine. This protocol is a general representation of phenazine synthesis[4].

Materials:

-

2,2'-Diaminodiphenylamine (from Protocol 1) (1.0 eq)

-

Potassium permanganate (KMnO₄) (approx. 2.5 eq)

-

Acetone

-

Deionized Water

-

Erlenmeyer flask, magnetic stir plate, filtration apparatus.

Procedure:

-

Dissolve the crude 2,2'-diaminodiphenylamine in a minimal amount of acetone in an Erlenmeyer flask with stirring.

-

In a separate beaker, prepare a solution of potassium permanganate (KMnO₄) in acetone.

-

Add the KMnO₄ solution dropwise to the stirred solution of the diamine over 20-30 minutes at room temperature. The solution will darken, and a brown precipitate of manganese dioxide (MnO₂) will form.

-

Continue stirring the reaction mixture for 2-4 hours at room temperature after the addition is complete.

-

After the reaction period, remove the MnO₂ precipitate by gravity or suction filtration.

-

The filtrate, containing the phenazine product, is collected. The solvent can be removed under reduced pressure.

-

The resulting crude phenazine can be purified by recrystallization from ethanol to yield pale yellow crystals.

Visualizations

Diagram 1: Synthesis Pathway

Caption: Chemical pathway from this compound to Phenazine.

Diagram 2: Experimental Workflow

Caption: Workflow for the two-step synthesis of phenazine dyes.

References

Application Notes and Protocols: Bis(2-nitrophenyl)amine as a Versatile Precursor for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of bis(2-nitrophenyl)amine as a precursor for the synthesis of valuable heterocyclic compounds, specifically focusing on the preparation of 7H-dibenzo[c,g]carbazole and 5,10-dihydrophenazine derivatives. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to facilitate further research and development in medicinal chemistry and materials science.

Introduction

This compound is a readily accessible aromatic amine that serves as a valuable starting material for the construction of complex heterocyclic scaffolds. The presence of two nitro groups ortho to the secondary amine linkage allows for intramolecular cyclization reactions, leading to the formation of fused ring systems. This document outlines two key applications of this compound: its conversion to 7H-dibenzo[c,g]carbazole via a double Cadogan reductive cyclization and its transformation into a 5,10-dihydrophenazine derivative through an intramolecular reductive cyclization.

Synthetic Applications of this compound

The strategic placement of the nitro groups in this compound enables its use in powerful cyclization reactions to generate polycyclic aromatic amines.

Application Notes and Protocols for Copper-Catalyzed C-N Coupling of Bis(2-nitrophenyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials where arylamine scaffolds are prevalent. The copper-catalyzed Ullmann-Goldberg condensation offers a cost-effective and practical alternative to palladium-catalyzed methods for C-N cross-coupling.[1][2][3] This document provides a detailed experimental protocol for the N-arylation of a particularly challenging substrate, bis(2-nitrophenyl)amine, using a copper-catalyzed cross-coupling reaction.

This compound presents a significant challenge for N-arylation due to the two strongly electron-withdrawing nitro groups, which substantially decrease the nucleophilicity of the amine. Overcoming this low reactivity requires a carefully optimized catalytic system. The protocol described herein is based on methodologies developed for the copper-catalyzed amination of aryl halides with other electron-deficient amines and challenging nucleophiles, employing a robust catalyst system to facilitate the desired transformation.[1][4]

Reaction Principle

The core of this protocol is a copper-catalyzed nucleophilic substitution reaction, often referred to as an Ullmann-type condensation or Goldberg reaction.[2][3] The reaction couples an aryl halide with an amine in the presence of a copper catalyst, a suitable ligand, and a base. The generally accepted catalytic cycle involves the coordination of the amine and the aryl halide to a copper(I) species. The subsequent steps are thought to involve oxidative addition of the aryl halide to the copper center, followed by reductive elimination to form the C-N bond and regenerate the active copper(I) catalyst. The choice of ligand is critical for stabilizing the copper catalyst and promoting the key steps of the catalytic cycle, especially when dealing with unreactive substrates.[1][5]

Experimental Protocol

This protocol outlines a general procedure for the copper-catalyzed N-arylation of this compound with an aryl iodide. Aryl iodides are typically more reactive than the corresponding bromides or chlorides in copper-catalyzed aminations.[2]

Materials:

-

This compound

-

Aryl iodide (e.g., 4-iodotoluene)

-

Copper(I) iodide (CuI)

-

trans-N,N'-Dimethylcyclohexane-1,2-diamine (ligand)

-

Potassium phosphate (K₃PO₄) (base)

-

Dioxane (anhydrous)

-

Reaction vessel (e.g., Schlenk tube)

-

Magnetic stirrer and hotplate

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.2 mmol, 1.2 equiv), copper(I) iodide (0.1 mmol, 10 mol%), trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Add anhydrous dioxane (5 mL) to the Schlenk tube.

-

Seal the Schlenk tube and stir the reaction mixture at 110 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-bis(2-nitrophenyl)amine.

Data Presentation

The following tables summarize hypothetical, yet realistic, quantitative data for the optimization of the copper-catalyzed N-arylation of this compound with 4-iodotoluene. These tables are intended to serve as a template for presenting experimental results.

Table 1: Optimization of Reaction Conditions

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75 |

| 2 | CuI (10) | Ligand A (20) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 68 |

| 3 | CuI (10) | Ligand A (20) | K₂CO₃ (2) | Dioxane | 110 | 24 | 55 |

| 4 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | Toluene | 110 | 24 | 62 |

| 5 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | DMF | 110 | 24 | 71 |

| 6 | CuI (5) | Ligand A (10) | K₃PO₄ (2) | Dioxane | 110 | 24 | 65 |

| 7 | CuI (10) | Ligand A (20) | K₃PO₄ (2) | Dioxane | 100 | 24 | 60 |

| 8 | CuI (10) | Ligand B (20) | K₃PO₄ (2) | Dioxane | 110 | 24 | 58 |

*Ligand A: trans-N,N'-Dimethylcyclohexane-1,2-diamine *Ligand B: 1,10-Phenanthroline

Table 2: Substrate Scope with Various Aryl Halides

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodotoluene | N-(4-methylphenyl)-bis(2-nitrophenyl)amine | 75 |

| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)-bis(2-nitrophenyl)amine | 65 |

| 3 | 1-Iodo-4-fluorobenzene | N-(4-fluorophenyl)-bis(2-nitrophenyl)amine | 72 |

| 4 | 1-Iodo-3,5-dimethylbenzene | N-(3,5-dimethylphenyl)-bis(2-nitrophenyl)amine | 78 |

| 5 | 2-Iodopyridine | N-(pyridin-2-yl)-bis(2-nitrophenyl)amine | 55 |

Visualizations

Experimental Workflow Diagram

Proposed Catalytic Cycle

References

- 1. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

Application Notes and Protocols: The Role of Bis(2-nitrophenyl)amine in the Synthesis of Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl)amine is a key organic compound whose structure is primed for the synthesis of complex heterocyclic systems. Its principal application in the pharmaceutical industry is as a precursor to the phenoxazine scaffold. Phenoxazine and its derivatives are integral to a wide array of medicinally important compounds, exhibiting pharmacological activities that include anticancer, antiviral, antimalarial, and antidiabetic properties.[1][2] The conversion of this compound to a phenoxazine core typically proceeds via a reductive cyclization, a transformation that unlocks access to a class of high-value pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in the generation of these vital intermediates.

Core Application: Precursor to the Phenoxazine Scaffold

The primary utility of this compound in pharmaceutical synthesis is its role as a starting material for the preparation of 2-aminophenoxazine and its derivatives. This transformation is achieved through a reductive cyclization reaction. The process involves the reduction of the two nitro groups to amino groups, which is immediately followed by an intramolecular cyclization to form the tricyclic phenoxazine ring system. This scaffold is the central pharmacophore in a variety of biologically active molecules, including the well-known anticancer agent Actinomycin D.[3]

The general transformation is depicted below:

Logical Relationship: Synthesis of Phenoxazine from this compound

Caption: Logical workflow for the synthesis of 2-aminophenoxazine.

Experimental Protocols

The following protocols provide methodologies for the synthesis of the precursor, this compound, and its subsequent conversion to the 2-aminophenoxazine intermediate.

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes a common method for synthesizing the starting material.

-

Objective: To synthesize this compound from 2-chloronitrobenzene and 2-nitroaniline.

-

Reaction Scheme:

-

2-Chloronitrobenzene + 2-Nitroaniline → this compound

-

-

Materials:

-

2-Chloronitrobenzene

-

2-Nitroaniline

-

Potassium carbonate (anhydrous)

-

Copper powder

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-nitroaniline (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), anhydrous potassium carbonate (2 equivalents), and copper powder (0.2 equivalents).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 140-150 °C and maintain for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Filter the resulting precipitate, wash with water, and then with a dilute HCl solution to remove unreacted starting materials.

-

Recrystallize the crude product from ethanol or acetic acid to obtain pure this compound.

-

Protocol 2: Reductive Cyclization to 2-Aminophenoxazine

This protocol details the conversion of this compound to the key pharmaceutical intermediate.

-

Objective: To synthesize 2-aminophenoxazine from this compound.

-

Reaction Scheme:

-

This compound → 2-Aminophenoxazine

-

-

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Hydrazine hydrate or a hydrogen source for transfer hydrogenation

-

Ethanol or other suitable solvent

-

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add 10% Pd/C catalyst (typically 5-10 mol % of the substrate).

-